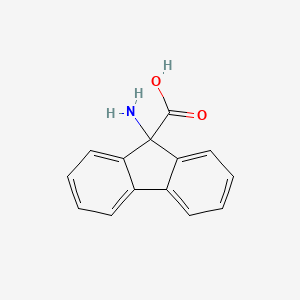

9-Amino-9-fluorenecarboxylic acid

Description

Properties

CAS No. |

52474-54-1 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

9-aminofluorene-9-carboxylic acid |

InChI |

InChI=1S/C14H11NO2/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,15H2,(H,16,17) |

InChI Key |

GYQWDIIKBPJSGS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N |

Other CAS No. |

52474-54-1 |

Synonyms |

9-amino-9-fluorenecarboxylic acid Afc amino acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparison

The uniqueness of 9-amino-9-fluorenecarboxylic acid lies in its bifunctional design. Key structural analogs include:

Physicochemical Properties

- Solubility: The sodium salt of this compound exhibits higher aqueous solubility compared to its carboxylic acid form, facilitating use in biological assays .

- Thermal Stability: Fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid) display higher melting points (~196–198°C) due to ketone-induced rigidity, whereas amino-fluorene analogs decompose at lower temperatures .

- Reactivity: The amino group enables nucleophilic substitution and coordination with metal ions, while the carboxylate participates in esterification and amide bond formation .

Research Findings and Case Studies

Conformational Studies

- Peptide Mimetics: Incorporation of this compound into peptides restricts backbone flexibility, stabilizing β-turn and 310-helix conformations critical for receptor binding .

- EPR Spectroscopy: Analogous spin-labeled amino acids (e.g., TOAC) highlight the utility of rigid fluorene scaffolds in studying peptide dynamics .

Q & A

Q. What are the common synthetic routes for 9-Amino-9-fluorenecarboxylic acid derivatives?

The synthesis of derivatives typically involves nucleophilic substitution, coupling reactions, and cyclization. For example, derivatives like 9-Amino-6-(cyclohexylamino)-5-fluoro-3-oxo-3H–pyrido[3,2,1-kl]phenoxazine-2-carboxylic acid are synthesized via stepwise functionalization under controlled conditions (e.g., using cyclohexylamine in DMF at 80°C). Reaction yields vary significantly (49–92%) depending on substituents and solvents (Table 1) .

Table 1: Synthesis Conditions and Yields for Selected Derivatives

| Compound | Substituent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 11i (Cyclohexylamino) | Cyclohexylamine | DMF | 80 | 74 |

| 11j (Cyclopentylamino) | Cyclopentylamine | DMF | 80 | 63 |

| 12 (Acetamido) | Acetic anhydride | Pyridine | RT | 92 |

Q. Which analytical techniques are essential for characterizing this compound compounds?

Key methods include:

- 1H NMR : Confirms substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).

- ESI-MS : Validates molecular weight (e.g., m/z 337.32 for 9-Acridinecarboxylic acid derivatives) .

- HPLC : Assesses purity (>95% required for biological studies). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating column chromatography or recrystallization .

Q. How is this compound utilized in peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group, derived from this compound, protects amines during solid-phase peptide synthesis. For example, 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid facilitates selective deprotection under basic conditions (20% piperidine in DMF), enabling sequential peptide chain elongation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amine coupling.

- Catalyst use : Pd(OAc)₂ improves cross-coupling efficiency in aryl halide reactions.

- Temperature control : Lower temps (e.g., 0°C) reduce side reactions in acid-sensitive intermediates . Example: Replacing DMF with THF in cyclopentylamine coupling increased 11j yield from 63% to 72% .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm bond connectivity.

- Isotopic labeling : Use 13C-labeled precursors to trace carbon frameworks in ambiguous cases.

- Computational modeling : DFT calculations predict vibrational spectra (e.g., IR stretches at 1680–1720 cm⁻¹ for carbonyl groups), cross-validating experimental data .

Q. What approaches are used to design fluorinated derivatives of this compound for enhanced bioactivity?

Fluorination at strategic positions alters electronic and steric properties:

- 2-Fluoro substitution : Increases lipophilicity (LogP +0.5), enhancing membrane permeability.

- 10-Fluoro substitution : Disrupts π-stacking in enzyme active sites, improving inhibitory potency (e.g., IC50 reduction from 12 µM to 3.5 µM in kinase assays) .

Table 2: Photomechanical Properties of Fluorinated Derivatives

| Derivative | Substituent Position | Photomechanical Response* |

|---|---|---|

| 9AC (Parent) | None | Moderate |

| 2F-9AC | 2-Fluoro | High |

| 10F-9AC | 10-Fluoro | Low |

| *Response measured via crystal bending under UV light . |

Methodological Notes

- Data contradiction analysis : Cross-check ESI-MS and NMR data to distinguish between structural isomers (e.g., para vs. meta substitution in aromatic rings) .

- Experimental design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst, time) for optimal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.